molecular formula C12H11N5O2 B14942149 5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14942149
M. Wt: 257.25 g/mol
InChI Key: BMXYZKMIWIZABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multicomponent reactions (MCRs). One efficient method is the one-pot, four-component reaction, which includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high purity products without the need for column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions are likely to be employed to ensure efficient and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving solvents like dichloromethane and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 7-oxo-N-(4-phenoxyphenyl)-5,6-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific structural features and the presence of the oxo and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

5-oxo-N-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C12H11N5O2/c18-10-6-9(17-12(16-10)13-7-14-17)11(19)15-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,19)(H,13,14,16,18)

InChI Key

BMXYZKMIWIZABY-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.